3-Methoxypyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxy and carboxylic acid functional groups. One common method includes the alkylation of pyrrolidine with methoxyacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of methoxy alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Methoxypyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, influencing biological pathways through its metabolites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.
3-Hydroxypyrrolidine-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
3-Methoxypyrrolidine-2-carboxylic acid: The position of the carboxylic acid group is different, which can influence its chemical behavior.
Uniqueness
3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid functional groups on the pyrrolidine ring.
Properties
IUPAC Name |
3-methoxypyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBKGCBKUKQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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